4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline
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Overview
Description
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a complex organic compound that features a quinoline core substituted with an azepane ring, a benzenesulfonyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the benzenesulfonyl group. The methoxy group is usually introduced through a methylation reaction.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.
Benzenesulfonyl Group Addition: The benzenesulfonyl group is typically added via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.
Methoxy Group Introduction: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. The azepane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Azepan-1-yl)-2-phenylquinazoline: Similar structure but with a quinazoline core.
Azepan-1-yl(1-(phenylsulfonyl)piperidin-4-yl)methanone: Contains a piperidine ring instead of a quinoline core.
4-(Azepan-1-ylsulfonyl)benzoic acid: Similar sulfonyl group but different core structure.
Uniqueness
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is unique due to its combination of a quinoline core with an azepane ring and a benzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)28(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIOSKPGHKYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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